molecular formula C16H15NO2S B2861637 3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid CAS No. 867329-93-9

3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid

Cat. No.: B2861637
CAS No.: 867329-93-9
M. Wt: 285.36
InChI Key: BQVVBHDQQNLPKT-UHFFFAOYSA-N
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Description

3-[5-Methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid (hereafter referred to as the target compound) is an indole-derived propanoic acid featuring a 5-methyl substitution on the indole ring and a thiophen-2-yl group at the 2-position. The compound is cataloged as a high-purity heterocyclic derivative, indicating its relevance in research and development contexts .

Properties

IUPAC Name

3-(5-methyl-2-thiophen-2-yl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-10-4-6-13-12(9-10)11(5-7-15(18)19)16(17-13)14-3-2-8-20-14/h2-4,6,8-9,17H,5,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVVBHDQQNLPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the indole nucleus, followed by the introduction of the thiophene ring and the propanoic acid side chain. Key steps may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, sulfonyl chlorides, Lewis acids.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or sulfonylated derivatives.

Mechanism of Action

The mechanism of action of 3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s structural uniqueness lies in its 5-methylindole-thiophene hybrid scaffold. Below is a comparative analysis with structurally related indole-propanoic acid derivatives:

Compound Substituents Key Structural Differences References
Target compound 5-methylindole, 2-thiophene Reference structure for comparison.
(S)-2-((R)-2-((R)-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-... Bromo-dihydroindenyl, mercapto group Dihydroindenyl and bromo substituents; lacks thiophene.
Cl-NQTrp 3-chloro-1,4-dioxonaphthalen-2-yl Naphthoquinone substituent; no thiophene.
IPA-H 3-(1H-indol-3-yl)propanoic acid Lacks methyl and thiophene groups; simpler indole-propanoic acid.
3-(5-Methoxy-1H-indol-3-yl)propanoic acid 5-methoxyindole Methoxy instead of methyl; no thiophene.
(R)-3-(1H-Indol-3-yl)-2-(5-(p-tolylethynyl)thiophene-2-sulfonamido)propanoic acid p-Tolylethynyl-thiophene sulfonamide Sulfonamide group and ethynyl-tolyl substitution; retains thiophene.

Physicochemical Properties

  • Molecular Weight and Lipophilicity: Target compound: Molecular weight ~273.3 g/mol (estimated). 3-(5-Methoxy-1H-indol-3-yl)propanoic acid: 219.24 g/mol . Methoxy and methyl substituents increase lipophilicity compared to unsubstituted indole-propanoic acids.
  • Solubility : Thiophene and sulfonamide groups (e.g., in ) may enhance aqueous solubility via polar interactions, whereas bromo or chloro substituents () could reduce it.

Biological Activity

3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid is a synthetic compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes an indole moiety and a thiophene ring, which are known for their diverse biological activities. The molecular formula is C15H15NO2C_{15}H_{15}NO_2 with a molecular weight of approximately 273.35 g/mol.

Biological Activities

Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents.

Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities, particularly against phospholipase A2 (PLA2), which plays a crucial role in inflammatory processes. Studies have demonstrated that structurally similar indole derivatives can inhibit PLA2 activity, indicating that this compound may possess similar capabilities .

Neuropharmacological Effects
Given the structural similarities to known psychoactive compounds, there is a hypothesis that this compound may interact with neurotransmitter systems, particularly serotonin receptors. This interaction could suggest potential applications in treating mood disorders or neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : The initial step involves the condensation of 5-methylindole with thiophene derivatives.
  • Carboxylation : Following the condensation, carboxylation introduces the propanoic acid functionality.
    These methods highlight the compound's versatility and the potential for modifications to enhance biological activity.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

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